What is Propazine (ring-13C3) and its chemical structure
What is Propazine (ring-13C3) and its chemical structure
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Monograph: Propazine (ring-13C3) – Structural Analysis and Application in Isotope Dilution Mass Spectrometry
Executive Summary
Propazine (ring-13C3) is a high-precision stable isotope-labeled internal standard (SIL-IS) utilized in the quantification of Propazine, a chloro-s-triazine herbicide. Distinguished by the substitution of three Carbon-12 atoms with Carbon-13 isotopes within the central triazine ring, this compound exhibits physicochemical properties nearly identical to the native analyte while providing a distinct mass shift (+3 Da).
This monograph details the chemical identity, structural integrity, and validated analytical protocols for Propazine (ring-13C3), specifically designed to mitigate matrix effects in LC-MS/MS and GC-MS workflows through Isotope Dilution Mass Spectrometry (IDMS).
Chemical Identity and Structural Analysis
The utility of Propazine (ring-13C3) lies in the stability of its isotopic label. Unlike deuterium-labeled analogs (e.g., Propazine-d14), which can suffer from deuterium-hydrogen exchange or chromatographic isotope effects (retention time shifts), the
Physicochemical Profile
| Property | Specification |
| Chemical Name | 6-Chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine (ring-13C3) |
| CAS Number (Labeled) | 446276-68-2 |
| CAS Number (Unlabeled) | 139-40-2 |
| Molecular Formula | C |
| Molecular Weight | 232.74 g/mol (Native: 229.71 g/mol ) |
| Solubility | Soluble in Methanol, Acetonitrile, Acetone; Low solubility in water |
| Purity | |
| Storage | -20°C, protected from light and moisture |
Structural Visualization
The following diagram illustrates the topology of Propazine (ring-13C3), highlighting the specific location of the heavy isotopes within the s-triazine core.
Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)
The primary application of Propazine (ring-13C3) is to correct for signal suppression or enhancement caused by complex matrices (e.g., soil extracts, wastewater, biological fluids).
Mechanism of Action in Analysis
In Electrospray Ionization (ESI), co-eluting matrix components often compete for charge, altering the ionization efficiency of the target analyte. Because Propazine (ring-13C3) is chemically identical to Propazine, it experiences the exact same extraction recovery and ionization suppression.
The Quantification Logic:
Mass Spectrometry Transitions (MRM)
In Triple Quadrupole MS (LC-MS/MS), Multiple Reaction Monitoring (MRM) is used. The fragmentation of Propazine typically involves the loss of the isopropyl side chains (propene loss), leaving the triazine ring intact. Therefore, the +3 Da mass shift is conserved in the product ions.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Loss Interpretation |
| Propazine (Native) | 230.1 | 188.1 | 146.1 | Loss of propene (-42); Loss of 2x propene (-84) |
| Propazine (ring-13C3) | 233.1 | 191.1 | 149.1 | Ring intact; mass shift conserved |
Validated Experimental Protocol
Objective: Quantification of Propazine in Environmental Water Samples via SPE-LC-MS/MS.
Reagents and Materials
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Internal Standard: Propazine (ring-13C3) solution (100 µg/mL in Methanol).[1]
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Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.
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SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB), 200 mg/6 mL.
Sample Preparation Workflow
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Sample Collection: Collect 500 mL water sample in amber glass bottles.
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Spiking (Critical Step): Add 50 µL of Propazine (ring-13C3) working solution (1 µg/mL) to the sample before any extraction. This ensures the IS corrects for extraction losses.
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Conditioning: Wash SPE cartridge with 5 mL Methanol followed by 5 mL ultrapure water.
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Loading: Pass sample through cartridge at ~5 mL/min.
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Washing: Wash with 5 mL 5% Methanol in water to remove salts/polar interferences.
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Elution: Elute analytes with 2 x 3 mL Methanol.
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Concentration: Evaporate eluate to dryness under Nitrogen stream; reconstitute in 1 mL Methanol:Water (50:50).
Analytical Workflow Diagram
Toxicology and Contextual Relevance
While this guide focuses on the analytical standard, understanding the parent compound's mechanism is vital for researchers interpreting residue data.
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Mechanism of Action: Propazine acts as a Photosystem II inhibitor.[2] It binds to the Q_B-binding niche on the D1 protein of the photosystem II complex in chloroplast thylakoid membranes, blocking electron transport from Q_A to Q_B. This stops CO
fixation and ATP production.[2] -
Research Focus: Due to its persistence and potential endocrine-disrupting effects, Propazine is strictly regulated. The use of Propazine (ring-13C3) is the gold standard for validating compliance with EPA Method 536 and EU water directives, ensuring that reported non-detects are true negatives and not artifacts of ion suppression.
References
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U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4937, Propazine. Retrieved from [Link]
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Gentil, E., et al. (1994).[3] Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]
